molecular formula C17H20N6O2 B2763781 N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878065-87-3

N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2763781
CAS RN: 878065-87-3
M. Wt: 340.387
InChI Key: PVQFMGYIWGTZOO-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It belongs to the class of pyrimidines, which are heterocyclic compounds containing a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidines are known for their wide range of biological activities, including anticancer and antimicrobial properties .

Scientific Research Applications

Anticancer Agent

This compound is a bioisosteric analogue of MPC-6827, an anticancer agent that has been developed until phase II clinical studies . MPC-6827, also named Azixa or verubulin, is a microtubule-destabilizing agent exhibiting a dual mode of action, leading to apoptosis by blocking cell cycle and to growth inhibition on several types of cancer such as breast, colon and ovarian cancers .

Colorectal Cancer Treatment

The compound has shown inhibitory effects similar to MPC-6827 on human colorectal cancer cell proliferation . This suggests its potential application in the treatment of colorectal cancer.

Microwave-Assisted Chemical Synthesis

Efficient microwave-assisted chemical processes were applied to the synthesis of an array of novel N - (4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno [3,2- d ]pyrimidin-4-amine derivatives . This indicates its role in the development of new synthetic methodologies.

Antibacterial Agent

A representative set of pyrazolo [3,4- d ]pyrimidines, presenting different substituents in position N1, C4 and C6 have shown antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli . This suggests the potential use of this compound in the development of new antibacterial agents.

Therapeutic Drug Development

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . This compound could potentially be used in the development of new therapeutic drugs.

Inhibition of Dihydrofolate Reductase (DHFR)

Piritrexim, a compound similar to the one , has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . This suggests a potential application of this compound in the development of drugs that target DHFR.

properties

IUPAC Name

N-(3-methoxyphenyl)-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-22-16-14(11-18-22)15(19-12-4-3-5-13(10-12)24-2)20-17(21-16)23-6-8-25-9-7-23/h3-5,10-11H,6-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQFMGYIWGTZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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